3-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]propanamide
Overview
Description
3-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]propanamide is a useful research compound. Its molecular formula is C13H19ClN2OS and its molecular weight is 286.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.0906621 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery as a Nonpeptide Agonist
A significant application of related compounds, specifically 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), has been in the discovery as a nonpeptidic agonist of the urotensin-II receptor. This discovery emerged from a functional cell-based screen and showed that AC-7954 had an EC50 of 300 nM at the human UII receptor, indicating potent activity. Further testing of enantiopure forms of AC-7954 revealed that the activity primarily resides in one of the enantiomers, making it a promising pharmacological research tool and potential drug lead for targeting the urotensin-II receptor, which has implications in cardiovascular and renal diseases among others (Croston et al., 2002).
Antidepressant Agent Potential
Another research avenue explored the potential of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, showing potent reserpine-prevention activity in mice, as antidepressant agents. This led to the synthesis and evaluation of various analogues for their antidepressant efficacy and side effects profile, with specific analogues demonstrating promising results in animal models for depression without significant anticholinergic side effects (Clark et al., 1979).
Antimicrobial Properties
Research on substituted 3-amino-1,1-diaryl-2-propanols has also extended into antimicrobial applications. A study synthesized and evaluated the antibacterial and antifungal activities of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, showcasing the antimicrobial potential of such compounds (Baranovskyi et al., 2018).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[2-(dimethylamino)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-16(2)9-8-15-13(17)7-10-18-12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAQVXMCNMLVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCSC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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